Cas no 192767-23-0 (N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide)

N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide
- 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]benzenesulfonamide
- 4-Bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide
- 4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
- Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-
- DA-08715
- G79309
- A1-41282
- 192767-23-0
- DTXSID70648837
- SCHEMBL7365048
- AS-80654
- 4-BROMO-N,N-BIS[(4-METHOXYPHENYL)METHYL]BENZENESULFONAMIDE
- 4-Bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide
-
- MDL: MFCD27665298
- インチ: InChI=1S/C22H22BrNO4S/c1-27-20-9-3-17(4-10-20)15-24(16-18-5-11-21(28-2)12-6-18)29(25,26)22-13-7-19(23)8-14-22/h3-14H,15-16H2,1-2H3
- InChIKey: YYLDNQJUMNGLLQ-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br
計算された属性
- せいみつぶんしりょう: 475.04529g/mol
- どういたいしつりょう: 475.04529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 546
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 64.2Ų
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1252539-1g |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 1g |
$145 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B889305-1g |
4-Bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide |
192767-23-0 | 95% | 1g |
912.00 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305291-50mg |
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide |
192767-23-0 | 95% | 50mg |
¥92.90 | 2023-09-04 | |
1PlusChem | 1P002GQS-1g |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 1g |
$92.00 | 2024-06-17 | |
eNovation Chemicals LLC | Y1252539-50mg |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 50mg |
$65 | 2025-02-26 | |
eNovation Chemicals LLC | Y1252539-250mg |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 250mg |
$70 | 2025-02-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305291-250mg |
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide |
192767-23-0 | 95% | 250mg |
¥151.90 | 2023-09-04 | |
Aaron | AR002GZ4-250mg |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 250mg |
$21.00 | 2025-02-11 | |
1PlusChem | 1P002GQS-50mg |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 50mg |
$34.00 | 2024-06-17 | |
eNovation Chemicals LLC | Y1252539-50mg |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 50mg |
$65 | 2024-06-07 |
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamideに関する追加情報
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide: A Comprehensive Overview
The compound N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide (CAS No. 192767-23-0) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in chemical synthesis and biological activity. The structure of this molecule is characterized by a central benzenesulfonamide group, with two N-substituents derived from 4-methoxybenzyl groups and a bromine atom attached to the aromatic ring. These structural features contribute to its unique chemical properties and functional versatility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide through various methodologies, including nucleophilic aromatic substitution and coupling reactions. The presence of the methoxy group in the benzyl substituents plays a crucial role in stabilizing the molecule's structure and enhancing its reactivity in certain chemical transformations. Moreover, the bromine atom at the para position of the aromatic ring introduces additional electronic effects, making this compound a valuable intermediate in the synthesis of complex organic molecules.
In terms of applications, N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide has garnered significant attention in drug discovery due to its potential as a scaffold for bioactive compounds. Researchers have explored its ability to act as an inhibitor of various enzymes, including kinases and proteases, which are critical targets in the development of therapeutic agents for diseases such as cancer and inflammatory disorders. The sulfonamide group is particularly advantageous in this context, as it can form strong hydrogen bonds with biological targets, enhancing binding affinity and selectivity.
Furthermore, the compound's stability under various reaction conditions makes it an ideal candidate for use in multi-step synthesis protocols. Its ability to undergo functional group transformations, such as nucleophilic substitutions and reductions, has been extensively studied and reported in recent scientific literature. These studies highlight its utility as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency.
From an environmental perspective, N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide exhibits favorable biodegradation properties under controlled conditions, making it a sustainable choice for large-scale chemical processes. Its low toxicity profile and compatibility with eco-friendly solvents further enhance its appeal as a green chemistry reagent.
In conclusion, N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide (CAS No. 192767-23-0) stands out as a pivotal compound in modern organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and promising biological activity, positions it as a key player in advancing drug discovery and materials science research.
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